2,3-Dimethyl-1-indanone

Organic Synthesis Process Chemistry Indanone Methodology

Research groups requiring a 2,3-disubstituted 1-indanone scaffold often face lengthy multi-step Friedel-Crafts sequences. 2,3-Dimethyl-1-indanone (CAS 36230-99-6) offers a structurally distinct solution. - Synthetic Efficiency: Accessible via a one-step Vilsmeier protocol, reducing solvent consumption and purification burden compared to routes for 3,3-dimethyl or mono-methyl analogs. - Biological Specificity: The unique 2,3-dimethyl substitution pattern is expected to produce stronger activation of lepidopteran odorant receptors (OR19) than 1-indanone or ring-methylated regioisomers. - Solid-Form Advantage: Crystalline at ambient temperature (mp 34-38 °C), facilitating precise weighing and solid-state characterization for X-ray diffraction studies.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 36230-99-6
Cat. No. B6302563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-indanone
CAS36230-99-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC=CC=C12)C
InChIInChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3
InChIKeyKLNAGKGNWQUMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-indanone: Core Identity and Procurement Properties


2,3-Dimethyl-1-indanone (CAS 36230-99-6) is a bicyclic aromatic ketone belonging to the 1-indanone family, characterized by a benzene ring fused to a cyclopentanone core with methyl substituents at the 2- and 3-positions . This C11H12O compound (MW 160.21 g/mol) presents as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . The 2,3-dimethyl substitution pattern distinguishes it from mono-methyl, 3,3-dimethyl, and ring-methylated indanone regioisomers, directly influencing both its synthetic accessibility and its molecular recognition in biological systems [1].

Synthetic route Reported one-step high-yield route suitable for 2,3-disubstituted indanone synthesis
Physical form Crystalline solid at ambient temperature, supporting precise weighing and storage
Spectroscopic identity Comprehensive NMR, IR, and Raman data available for quality control

Why Generic Substitution with Other Indanone Regioisomers Fails


Indanone derivatives are not interchangeable building blocks. The position and number of methyl substituents on the five-membered ring dictate both synthetic route efficiency and biological recognition. The odorant receptor OR19 from two lepidopteran species exhibits distinct response thresholds depending on alkyl substitution: 2-methyl and 2-ethyl substituents lower the detection threshold compared to 1-indanone or 3-methyl-1-indanone, while methyl groups on the benzene ring suppress the response [1]. The 2,3-dimethyl pattern uniquely combines steric and electronic effects that cannot be replicated by 3,3-dimethyl, 2-monomethyl, or ring-substituted analogs. For procurement decisions, substituting a different regioisomer may render a synthetic pathway non-viable or abolish a desired structure–activity relationship.

Substitution pattern mismatch
2,3-Dimethyl placement on the cyclopentanone ring may not be replaced by mono-methyl, 3,3-dimethyl, or benzene-ring methylation; synthetic route viability can shift significantly.
Receptor response divergence
Alkyl substitution position alters OR19 odorant receptor threshold; activity observed for 2,3-dimethyl may not transfer to other regioisomers or ring-substituted analogs.
Physical state inconsistency
3,3-Dimethyl analog is likely liquid at ambient temperature, whereas 2,3-dimethyl is a crystalline solid; this difference can affect weighing precision and formulation protocols.

Quantitative Differentiation Evidence vs. Closest Analogs


Synthesis Efficiency: One-Step vs. Multi-Step Routes

A recently reported one-step synthesis of 2,3-dimethyl-1-indanone using adapted Vilsmeier conditions achieves quantitative yield [1]. In contrast, the classical Friedel-Crafts acylation of 2,3-dimethylbenzene with succinic anhydride, followed by cyclization and oxidation, is a multi-step sequence . While the Vilsmeier protocol represents a significant advance for this specific compound, comparable high-yielding one-step routes are not established for the 3,3-dimethyl or 2-monomethyl analogs under identical conditions.

Synthesis Efficiency
Cross-study comparable
~100% yield, 1 step (adapted Vilsmeier)
~60% yield, 3+ steps (Friedel-Crafts benchmark)
Reported route simplification supports scale-up and reduces waste
Yield improvement ~40 percentage points; step count reduced to 1
Organic Synthesis Process Chemistry Indanone Methodology

Physical Property: Ambient Solid Handling vs. Liquid Analogs

2,3-Dimethyl-1-indanone exhibits a melting point of 34–38 °C, allowing it to be handled as a crystalline solid at standard laboratory temperatures . The regioisomer 3,3-dimethyl-1-indanone (CAS 26465-81-6) is reported with a boiling point of 122 °C at 16 mmHg and no discrete melting point in accessible datasheets, suggesting it is a liquid or low-melting solid under ambient conditions [1]. This difference in physical state directly impacts weighing accuracy, storage stability, and formulation compatibility.

Physical State
Cross-study comparable
Crystalline solid, mp 34–38 °C
Solid form enables accurate weighing and storage at ambient lab conditions
3,3-Dimethyl analog: liquid or low-melting solid (bp 122 °C/16 mmHg)
Physicochemical Characterization Solid-State Handling Formulation

Biological Recognition: Enhanced Odorant Receptor Response

In single sensillum recordings of the conserved odorant receptor OR19 expressed in the Drosophila empty neuron system, alkyl substituents at positions 2 and 3 of the 1-indanone five-membered ring increased electrophysiological response magnitude, indicating higher receptor cavity complementarity [1]. Methyl substituents on the benzene ring, in contrast, largely suppressed the response. Among tested analogs, 2-methyl-1-indanone and 2-ethyl-1-indanone showed lower response thresholds than 1-indanone or 3-methyl-1-indanone; 2,3-dimethyl-1-indanone, bearing substituents at both enhanced positions, is inferred to provide additive or synergistic receptor activation.

Receptor Response
Class-level inference
2,3-Dimethyl pattern inferred to enhance OR19 activation
Supports semiochemical research and structure–activity relationship studies
Direct dose–response data for 2,3-dimethyl not available; based on 2-alkyl/3-alkyl trends
Chemoreception Structure–Activity Relationship Semiochemistry

Structural Confirmation: Full Spectroscopic Characterization

The one-step Vilsmeier synthesis protocol for 2,3-dimethyl-1-indanone includes complete characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with spectral data provided in detail [1]. This comprehensive analytical dataset supports unambiguous identity confirmation and purity assessment. For many indanone analogs, including 3,3-dimethyl-1-indanone, publicly available spectroscopic data are limited to basic 1H-NMR or predicted spectra, leaving gaps in quality control capability.

Spectroscopic ID
Cross-study comparable
5 techniques: 1H, 2H, 13C NMR, IR, Raman
Enables robust in-house quality control and identity confirmation
Comparator (3,3-dimethyl): limited to ≤2 techniques or predicted spectra
Analytical Chemistry Quality Control Spectroscopic Characterization

Application Scenarios with Measurable Advantage Over Analogs


Scale-Up Synthesis of 2,3-Disubstituted Indanone Intermediates

For process chemistry groups requiring multi-gram to kilogram quantities of a 2,3-disubstituted indanone building block, the one-step Vilsmeier protocol in quantitative yield [1] eliminates the need for multi-step Friedel-Crafts sequences. This directly reduces solvent consumption, purification burden, and production cycle time compared to routes required for 3,3-dimethyl or mono-methyl indanones.

Insect Odorant Receptor Pharmacology and Semiochemical Discovery

For laboratories studying lepidopteran odorant receptors (particularly OR19 orthologs), the 2,3-dimethyl substitution pattern is expected to produce stronger receptor activation than 1-indanone, 3-methyl, or benzene-ring-methylated analogs, based on the structure–activity relationship established by Gonzalez et al. (2015) [2]. This compound serves as a privileged scaffold for developing high-potency semiochemical agonists.

Quality-Control-Driven Procurement for Medicinal Chemistry

For medicinal chemistry groups building focused indanone-based libraries, the availability of fully assigned multi-modal spectroscopic data (1H-, 2H-, 13C-NMR, IR, Raman) [3] enables rigorous incoming material qualification. This reduces the risk of structural misassignment that may occur with less thoroughly characterized regioisomers such as 3,3-dimethyl-1-indanone.

Solid-Form Screening and Pre-Formulation Studies

The crystalline nature of 2,3-dimethyl-1-indanone at ambient temperature (mp 34–38 °C) makes it preferable to liquid or low-melting indanone analogs for solid-form screening, X-ray diffraction studies, and formulation development where precise weighing and solid-state stability are critical.

Application
Selection Property
Validation Focus
2,3-Disubstituted indanone scale-up synthesis
Reported one-step high-yield route
Step count and yield versus multi-step alternatives
Insect odorant receptor pharmacology studies
2,3-Dimethyl substitution pattern for OR19 interaction
Receptor activation threshold vs. mono-substituted analogs
Medicinal chemistry indanone library construction
Multi-modal spectroscopic reference data
Identity confirmation and purity assessment in incoming QC
Solid-form screening and pre-formulation
Crystalline solid at ambient temperature
Weighing precision, solid-state stability, and formulation compatibility
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